molecular formula C19H17N5OS3 B2492092 2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 302949-26-4

2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No. B2492092
CAS RN: 302949-26-4
M. Wt: 427.56
InChI Key: KGYMOSQCTTVFQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simple precursors to obtain the desired product. For example, the synthesis of related heterocyclic compounds involves cyclocondensation reactions, S-alkylation, and other specific organic transformations that lead to the formation of the core structure of the compound. Techniques such as acid-catalyzed cyclocondensation have been utilized for synthesizing sulfanylidene-tetrahydropyrimidine derivatives, showcasing the intricate methodologies employed in the synthesis of such complex molecules (Sarojini et al., 2015).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and other analytical techniques. These methods provide insights into the arrangement of atoms within the molecule and the conformation of the heterocyclic rings. For instance, X-ray crystallography has been employed to determine the crystal structures of related heterocyclic compounds, revealing the folded conformation about specific atoms and the inclination of pyrimidine rings relative to benzene rings, which is crucial for understanding the compound's reactivity and interactions (Subasri et al., 2016).

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of compounds with similar structures to the one , aiming to understand their chemical properties and potential applications. One study detailed the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, presenting two polymorphs with distinct hydrogen bonding and pi-pi interactions, which could imply varied applications based on structural differences (Glidewell, Low, Marchal, & Quesada, 2003). Another research effort focused on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines, highlighting the impact of sulfone groups on antimicrobial activity, which could suggest potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Biological Activities

Several studies have explored the biological activities of compounds structurally related to "2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one." For instance, novel thiopyrimidine-glucuronide compounds with promising biological activities were synthesized, indicating the therapeutic potential of such structures (Wanare, 2022). Another study synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, showcasing the antitumor and antibacterial potential of these compounds (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

properties

IUPAC Name

2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS3/c25-16-15-12-8-4-5-9-13(12)28-17(15)21-18(20-16)27-10-14-22-23-19(26)24(14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,23,26)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYMOSQCTTVFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC4=NNC(=S)N4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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